beta-D-Glucosamine
Overview
Description
Beta-D-Glucosamine is an aminoglycan consisting of beta- (1->4)-linked D-glucosamine residues . It plays a role as a plant activator, a Saccharomyces cerevisiae metabolite, a vulnerary, and an elicitor . It is an aminoglycan and an exopolysaccharide .
Synthesis Analysis
The synthesis of beta-D-Glucosamine involves various methods. One method involves the copolymerization of an allyl glucosamine monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN), and 2-hydroxyethyl methacrylate (HEMA) via free-radical polymerization of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) .Molecular Structure Analysis
The molecular structure of beta-D-Glucosamine is based on structures generated from information available in ECHA’s databases . The molecular formula of beta-D-Glucosamine is C6H13NO5 .Chemical Reactions Analysis
Beta-D-Glucosamine is involved in various chemical reactions. For instance, it has been used in the synthesis of N-substituted-beta-D-glucosamine derivatives that incorporate benzenesulfonamides . It has also been used in the synthesis of allyl glucosamine-based glycopolymers .Physical And Chemical Properties Analysis
Beta-D-Glucosamine is a component of glycoproteins, proteoglycans, and glycosaminoglycans . Its properties have a fundamental effect on the biological and technological performance of the polymer .Scientific Research Applications
Chemical Properties and Metal Ion Affinity : Beta-D-Glucosamine (β-D-GlcN) and its derivative N-acetyl-D-β-glucosamine (GlcNAc) have been studied for their acidity and metal ion affinity. These properties are crucial in biological systems. Density Functional Theory (DFT) has been used to evaluate their acidity values and metal ion affinity in different complexes, revealing interesting chemical interactions (Mosapour Kotena & Fattahi, 2020).
Impact on Type 2 Diabetes : Research on glucosamine's association with the risk of type 2 diabetes (T2D) indicated that its use might be linked to a significantly lower risk of T2D. This inverse association was more pronounced in participants with higher baseline levels of the inflammation marker C-reactive protein (Ma et al., 2020).
Biomedical Applications of Hybrid Matrices : The structural changes in hybrid polysaccharide chitosan/1,3-β-D-glucan matrices, which include Beta-D-Glucosamine, have been explored for various biomedical applications. Techniques like ATR FT-IR and Raman spectroscopy provided insights into the molecular structure of these biomaterials (Gieroba et al., 2020).
Influence on Viral Replication : Glucosamine's effect on viral replication, particularly in hepatitis B virus (HBV), has been investigated. It was found that GlcN promotes virus replication by inducing autophagic stress, impacting autophagic degradation and MTORC1 signaling (Lin et al., 2020).
Improvement of Physical Performance : Studies on trained mice indicated that glucosamine supplementation improves physical performance by influencing mitochondrial content and oxidative stress markers. It may have ergogenic benefits by promoting mitochondrial biogenesis and improving motor coordination (De la Rosa et al., 2021).
Production of N-Acetyl-D-Glucosamine : The biochemical characterization of β-N-acetylhexosaminidase from Streptomyces alfalfae showed potential for efficient production of N-Acetyl-D-Glucosamine (GlcNAc), a valuable monosaccharide used in various industries (Lv et al., 2019).
- c transferase, which catalyzes the addition of N-Acetyl-D-glucosamine (GlcNAc) to proteins, has been studied in the context of cancer progression. Increased expression of this enzyme is a feature of many human cancers, suggesting its potential as a target for cancer therapy (Itkonen, Loda, & Mills, 2021).
Enhancement of D-Glucosamine Production in Bacteria : Research has shown that blocking certain pathways in Escherichia coli can significantly increase the production of D-Glucosamine. This has implications for its large-scale production and availability for various uses (Li et al., 2020).
Effects on Membrane and Cellular Ionic Homeostasis : Studies on rats have demonstrated that glucosamine can improve ion homeostasis by protecting erythrocyte membrane transporters against age-related alterations. This suggests its potential role in aging and age-related diseases (Saraswat, Kumar, & Rizvi, 2022).
Optical Sensors for N-Acetyl-β-D-hexosaminidase : Advances in optical sensors for detecting N-Acetyl-β-D-hexosaminidases, which remove N-acetyl-β-D-glucosamine from various biomolecules, have applications in kidney health, infectious diseases, cancer diagnosis, and treatment of lysosomal disorders (Morsby & Smith, 2022).
Use as Biomaterial in Tissue Engineering and Drug Delivery : Chitosan, which consists of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine, is used in tissue engineering, drug delivery systems, and cancer treatment due to its biocompatibility, biodegradability, and other unique properties (Victor et al., 2020).
Impact on Gut Health and Microbiota : Glucosamine supplementation has been shown to have functional gut health benefits and induce changes in fecal microbiota and metabolome. This suggests a role in modulating gut health and potentially influencing therapeutic efficacy (Moon et al., 2021).
Future Directions
There are several potential future directions for the use of beta-D-Glucosamine. It has been suggested that a better understanding of the mechanisms of beta-D-Glucosamine recognition could inform attempts to improve host defense against fungal pathogens and utilize soluble and particulate glucans to modulate innate and adaptive immune responses .
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-QZABAPFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347914 | |
Record name | 2-Amino-2-deoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Glucosamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13693 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
beta-D-Glucosamine | |
CAS RN |
14257-69-3, 90-77-7, 66-84-2 | |
Record name | β-D-Glucosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14257-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose, 2-deoxy-2-Amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-deoxyglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucosamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-GLUCOSAMINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58L064K8RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-D-Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | beta-D-Glucosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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